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Introduction

Oseltamivir Phosphate, commercially known as Tamiflu®, is a cornerstone of antiviral therapy
for influenza A and B viruses.[1] Its mechanism of action relies on the potent and selective
inhibition of viral neuraminidase, an enzyme crucial for the release of newly formed virus
particles from infected host cells. The intricate stereochemistry of oseltamivir, possessing three
stereocenters, presents a significant challenge in its chemical synthesis, demanding precise
control throughout the manufacturing process.[1]

The industrial synthesis of oseltamivir has historically relied on (-)-shikimic acid as a chiral
starting material.[2][3] This natural product, extracted from the seeds of the Chinese star anise
(llicium verum), provides a cost-effective entry point to the complex cyclohexene core of the
drug.[2] This application note provides a detailed experimental procedure for the multi-step
synthesis of a key azide intermediate in the production of oseltamivir, starting from ethyl
shikimate. The protocols herein are designed for researchers, scientists, and drug development
professionals, offering not only a step-by-step guide but also the underlying chemical principles
that govern each transformation.
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Overall Synthetic Workflow

The synthesis of the target azide intermediate from ethyl shikimate can be conceptualized in
the following key stages:
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Figure 1: General workflow for the synthesis of the oseltamivir azide intermediate.
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Materials and Reagents

Reagent Purity Supplier

Ethyl shikimate >98% Commercially Available

Methanesulfonyl chloride ) ]
>99% Commercially Available

(MsCl)

Triethylamine (Et3N) >99.5% Commercially Available

Acetone ACS Grade Commercially Available

p-Toluenesulfonic acid (p-TSA)

Monohydrate, 298.5%

Commercially Available

m-Chloroperoxybenzoic acid

(M-CPBA) 70-75% Commercially Available
Sodium azide (NaN3) >99.5% Commercially Available
Ammonium chloride (NH4CI) >99.5% Commercially Available
Triphenylphosphine (PPh3) 299% Commercially Available
Dichloromethane (DCM) Anhydrous Commercially Available
Acetonitrile (ACN) Anhydrous Commercially Available
Ethyl acetate (EtOAc) ACS Grade Commercially Available
Hexanes ACS Grade Commercially Available

Sodium bicarbonate
(NaHCO3)

Saturated aqueous solution

Prepared in-house

Brine

Saturated aqueous solution

Prepared in-house

Anhydrous sodium sulfate
(Na2s04)

ACS Grade

Commercially Available

Experimental Protocols
Step 1: Protection and Mesylation of Ethyl Shikimate
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Rationale: The initial steps involve the protection of the cis-diol at the C3 and C4 positions as
an acetonide, followed by the selective mesylation of the C5 hydroxyl group. The acetonide
protection prevents unwanted side reactions at the C3 and C4 hydroxyls during mesylation.
Mesylation converts the C5 hydroxyl into a good leaving group (mesylate), which is essential
for the subsequent epoxide formation.

Protocol:

e To a solution of ethyl shikimate (1.0 eq) in acetone (10 volumes), add p-toluenesulfonic acid
monohydrate (0.1 eq).

 Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC until the
starting material is consumed.

o Neutralize the reaction with triethylamine (0.2 eq) and concentrate the mixture under
reduced pressure.

o Dissolve the crude residue in dichloromethane (10 volumes) and cool the solution to 0 °C.

e Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2
eq).

 Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, continuing
to stir for an additional 2-3 hours.

o Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

e The crude mesylated intermediate is typically carried forward to the next step without further
purification.

Step 2: Epoxidation of the Cyclohexene Ring

Rationale: Treatment of the mesylated intermediate with a weak base induces an elimination of
the C4-oxygen (from the acetonide) and the C5-mesylate, leading to a rearranged alkene.
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Subsequent treatment with m-chloroperoxybenzoic acid (m-CPBA) forms the desired epoxide.
The epoxidation occurs syn to the C3 ether substituent due to steric hindrance.

Protocol:

e Dissolve the crude mesylated intermediate from the previous step in dichloromethane (10
volumes).

e Add potassium bicarbonate (2.0 eq) and stir the suspension at room temperature for 12-16
hours to facilitate the rearrangement.

« Filter the mixture to remove the inorganic salts and wash the solid with dichloromethane.

o Cool the filtrate to 0 °C and add m-CPBA (1.5 eq) portion-wise, maintaining the temperature
below 5 °C.

 Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

e Upon completion, quench the reaction by the addition of a 10% aqueous solution of sodium
thiosulfate.

o Separate the organic layer and wash sequentially with saturated aqueous sodium
bicarbonate and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

» Purify the crude epoxide by column chromatography on silica gel (e.g., using a gradient of
ethyl acetate in hexanes).

Step 3: Regioselective Azide Opening of the Epoxide

Rationale: The epoxide is opened by the azide nucleophile in a regioselective manner. Under
neutral or slightly acidic conditions, the azide attacks the C4 position, leading to the desired
1,2-azido alcohol. This is an S(_N)2-type reaction, resulting in an inversion of stereochemistry
at the C4 position.[4]

Protocol:
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e To a solution of the purified epoxide (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1
v/v), add sodium azide (2.0 eq) and ammonium chloride (1.5 eq).

e Heat the reaction mixture to 80-85 °C and stir for 8-12 hours.

e Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and
dilute with water.

o Extract the product with ethyl acetate (3 x 10 volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

Purify the resulting azido-alcohol by column chromatography on silica gel.

Step 4: Final Functionalization to the Target Azide

Rationale: The hydroxyl group of the azido-alcohol is mesylated to introduce a leaving group.
The subsequent reduction of the azide to an amine (e.g., via a Staudinger reaction) and
acetylation leads to oseltamivir.[5] This protocol details the mesylation step to yield the final
intermediate.

Protocol:

Dissolve the purified azido-alcohol (1.0 eq) in anhydrous dichloromethane (10 volumes) and
cool to 0 °C.

o Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2
eq).

 Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
e Quench the reaction with saturated aqueous sodium bicarbonate solution.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the target azide intermediate.

Characterization Data for Key Intermediates
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Intermediate 1H NMR (CDCI3, & ppm) 13C NMR (CDCI3, 6 ppm)

6.81 (s, 1H), 4.61 (d, J=8.6 Hz,
1H), 4.33 (m, 1H), 4.23 (q,
J=7.1 Hz, 2H), 3.33 (m, 2H),

Epoxide Intermediate 2.88 (dd, J=17.6, 5.6 Hz, 1H),
2.25 (m, 1H), 1.51 (m, 4H),
1.32 (t, J=7.1 Hz, 3H), 0.92 (m,
6H)

171.1, 165.8, 137.9, 128.1,
82.0,73.3,61.1,58.2, 57.1,
30.6, 26.3, 25.6, 23.6, 14.2,
9.6,9.3

6.33 (d, J=7.6 Hz, 1H), 5.00
(dd, J=10.0, 3.0 Hz, 1H), 4.28
(m, 1H), 4.21 (m, 1H), 4.05 (s,
1H), 3.79 (m, 1H), 3.66 (d,
Azido-alcohol Intermediate J=3.4 Hz, 1H), 3.55 (m, 1H),
3.07 (m, 1H), 2.18 (m, 1H),
1.92 (m, 1H), 1.32 (m, 7H),
1.15 (m, 1H), 0.77 (t, J=7.5 Hz,
3H), 0.67 (t, J=7.4 Hz, 3H)

173.5, 150.4, 145.6, 128.4,
124.8, 124.1, 82.7, 82.5, 74.5,
62.6, 57.6, 27.7, 25.0, 24.3,
14.0, 9.0, 8.6

Note: Spectroscopic data is representative and may vary slightly based on instrumentation and
solvent.[6]

Safety Considerations

o General Precautions: All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves, must be worn at all times.

o Methanesulfonyl Chloride (MsCI): MsCl is corrosive, a lachrymator, and reacts violently with
water.[7] Handle with extreme care in a fume hood, avoiding inhalation of vapors and contact
with skin and eyes.

» m-Chloroperoxybenzoic Acid (m-CPBA):m-CPBA is a strong oxidizing agent and can be
explosive, especially when impure or subjected to shock or friction.[8] It should be stored at
refrigerated temperatures and handled with non-metallic spatulas.
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e Sodium Azide (NaN3): Sodium azide is highly toxic and can form explosive heavy metal
azides.[9] Avoid contact with metals, especially lead and copper. Do not acidify azide-
containing solutions, as this will generate highly toxic and explosive hydrazoic acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a key
azide intermediate in the production of the antiviral drug oseltamivir. By elucidating the
rationale behind each experimental step and providing key characterization data, this guide
aims to be a valuable resource for researchers in the field of medicinal chemistry and drug
development. The successful synthesis of this intermediate is a critical step towards the total
synthesis of oseltamivir, highlighting the importance of precise stereochemical control and
strategic functional group manipulations in the creation of complex pharmaceutical agents.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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